

# Application Notes: Utilizing LIH383 for the Study of GPCR Signaling Pathways

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## Compound of Interest

Compound Name: *LIH383*

Cat. No.: *B15135107*

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## Introduction

**LIH383** is a potent and highly selective synthetic octapeptide agonist for the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1] Developed by the Luxembourg Institute of Health (LIH), this molecule serves as a valuable tool for investigating G protein-coupled receptor (GPCR) signaling, particularly biased agonism.[2][3] ACKR3 is an atypical GPCR that primarily signals through the  $\beta$ -arrestin pathway upon ligand binding, without activating canonical G protein-mediated downstream signaling cascades.[4][5] **LIH383** mimics this action, efficiently inducing  $\beta$ -arrestin recruitment to ACKR3, making it an ideal probe for studying the intricacies of  $\beta$ -arrestin-dependent signaling pathways.[4]

## Mechanism of Action

ACKR3 functions as a scavenger receptor for endogenous opioid peptides, such as enkephalins and dynorphins.[1] By binding to ACKR3, these peptides are sequestered, which negatively modulates their availability to bind to classical opioid receptors. **LIH383**, by acting as a potent ACKR3 agonist, can displace these endogenous opioids, thereby potentiating their analgesic and other physiological effects.[1] Critically, **LIH383**'s interaction with ACKR3 does not stimulate G protein signaling, thus it does not typically induce downstream effects such as changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This characteristic makes **LIH383** a "biased agonist," selectively activating the  $\beta$ -arrestin pathway.

## Data Presentation

The following tables summarize the quantitative data for **LIH383** and related ligands in key functional assays.

Table 1: Potency of **LIH383** and Endogenous Ligands in  $\beta$ -Arrestin Recruitment to ACKR3

Ligand	EC50 (nM)	Emax (% of CXCL12)	Cell Line	Assay Type	Reference
LIH383	0.61	99%	U87	$\beta$ -arrestin-1 recruitment	[6]
LIH383	4.8	83 $\pm$ 1%	-	Nano-BiT assay	[5]
CXCL12	1.2	-	U87	$\beta$ -arrestin-1 recruitment	[7]
CXCL11	2.2	-	U87	$\beta$ -arrestin-1 recruitment	[7]

Table 2: Selectivity Profile of **LIH383**

Receptor	Activity	Concentration Tested	Assay Type	Reference
MOR, DOR, KOR, NOP	No activation or inhibition	up to 3 $\mu$ M	$\beta$ -arrestin-1 recruitment	[6]
Other Chemokine Receptors	No activation	3 $\mu$ M	$\beta$ -arrestin-1 recruitment	[6]

## Experimental Protocols

Herein are detailed methodologies for key experiments to study GPCR signaling using **LIH383**.

### 1. $\beta$ -Arrestin Recruitment Assay (BRET-based)

This protocol is adapted from general bioluminescence resonance energy transfer (BRET) assays for GPCR-arrestin interactions.[8]

- Objective: To quantify the recruitment of  $\beta$ -arrestin to ACKR3 upon stimulation with **LIH383**.
- Materials:
  - HEK293 cells
  - Expression vectors for ACKR3 fused to a BRET donor (e.g., NanoLuc) and  $\beta$ -arrestin-2 fused to a BRET acceptor (e.g., Venus or HaloTag).
  - Cell culture reagents (DMEM, FBS, antibiotics)
  - Transfection reagent (e.g., Lipofectamine 3000)
  - Assay buffer (e.g., HBSS)
  - **LIH383**
  - BRET substrate (e.g., furimazine for NanoLuc)
  - White, clear-bottom 96-well plates
  - BRET-compatible plate reader
- Procedure:
  - Cell Culture and Transfection:
    - Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
    - Seed cells into 6-well plates and grow to 70-80% confluency.
    - Co-transfect the cells with the ACKR3-donor and  $\beta$ -arrestin-acceptor plasmids using a suitable transfection reagent according to the manufacturer's instructions.
    - Incubate for 24-48 hours to allow for protein expression.

- Assay Preparation:
  - Harvest the transfected cells and resuspend in assay buffer.
  - Seed the cells into a white, clear-bottom 96-well plate at an optimized density.
- Ligand Stimulation:
  - Prepare serial dilutions of **LIH383** in assay buffer.
  - Add the **LIH383** dilutions to the appropriate wells. Include a vehicle control.
- Signal Detection:
  - Add the BRET substrate to all wells.
  - Incubate for the recommended time in the dark.
  - Measure the luminescence at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
- Data Analysis:
  - Calculate the BRET ratio (Acceptor emission / Donor emission).
  - Plot the BRET ratio against the logarithm of the **LIH383** concentration.
  - Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

## 2. Radioligand Binding Assay (Competition)

This protocol provides a general framework for a competition radioligand binding assay to determine the binding affinity of **LIH383** for ACKR3.<sup>[9][10]</sup>

- Objective: To determine the inhibition constant ( $K_i$ ) of **LIH383** for ACKR3.
- Materials:

- Cell membranes prepared from cells expressing ACKR3 (e.g., U87 or transfected HEK293 cells).
- Radiolabeled ACKR3 ligand (e.g., [ $^{125}$ I]-CXCL12).
- **LIH383**
- Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl<sub>2</sub>, 5 mM MgCl<sub>2</sub>, 0.5% BSA, pH 7.4).
- Wash buffer (e.g., ice-cold binding buffer).
- GF/C filter plates.
- Scintillation fluid.
- Scintillation counter.
- Procedure:
  - Membrane Preparation:
    - Homogenize ACKR3-expressing cells in a lysis buffer and pellet the membranes by centrifugation.
    - Wash the membrane pellet and resuspend in binding buffer.
    - Determine the protein concentration of the membrane preparation.
  - Assay Setup:
    - In a 96-well plate, add a constant concentration of the radiolabeled ligand to each well.
    - Add increasing concentrations of unlabeled **LIH383** to the wells.
    - Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ACKR3 ligand).
    - Initiate the binding reaction by adding the cell membrane preparation to each well.

- Incubation:
  - Incubate the plate at room temperature for a predetermined time to reach equilibrium.
- Filtration and Washing:
  - Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.
  - Wash the filters multiple times with ice-cold wash buffer.
- Quantification:
  - Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Data Analysis:
  - Subtract the non-specific binding from all other measurements to obtain specific binding.
  - Plot the percentage of specific binding against the logarithm of the **LIH383** concentration.
  - Fit the data to a one-site competition curve to determine the IC50 value.
  - Calculate the Ki value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

### 3. cAMP Accumulation Assay

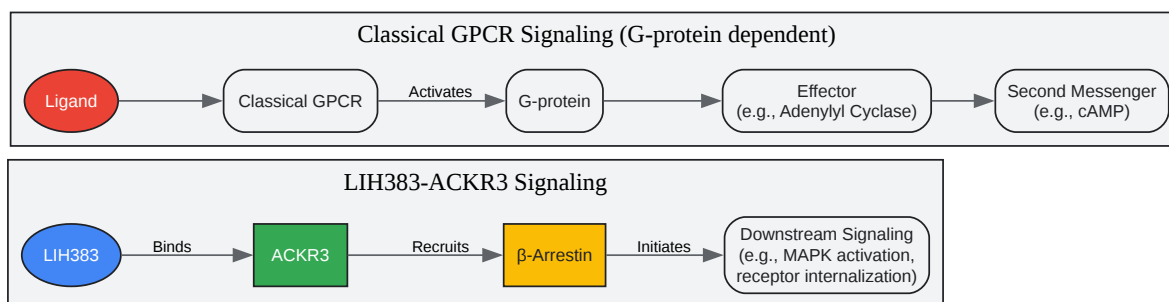
This protocol is designed to confirm the lack of Gs or Gi protein coupling of ACKR3 upon **LIH383** stimulation.[\[11\]](#)[\[12\]](#)

- Objective: To measure changes in intracellular cAMP levels in response to **LIH383**.
- Materials:

- HEK293 cells stably expressing ACKR3.
- Cell culture reagents.
- Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).
- **LIH383**.
- Forskolin (a Gs pathway activator, as a positive control).
- A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- A compatible plate reader.
- Procedure:
  - Cell Preparation:
    - Seed ACKR3-expressing HEK293 cells into a 96-well plate and grow to confluency.
  - Assay:
    - Aspirate the culture medium and replace it with stimulation buffer.
    - Add **LIH383** at various concentrations to the wells.
    - For Gi coupling assessment, pre-treat cells with **LIH383** before stimulating with forskolin.
    - Include a positive control (forskolin alone for Gs) and a vehicle control.
    - Incubate for the recommended time at 37°C.
  - Cell Lysis and cAMP Measurement:
    - Lyse the cells according to the cAMP assay kit manufacturer's protocol.
    - Perform the cAMP measurement following the kit's instructions.

- Data Analysis:
  - Generate a standard curve using the cAMP standards provided in the kit.
  - Determine the cAMP concentration in each sample from the standard curve.
  - Plot the cAMP concentration against the logarithm of the **LIH383** concentration.
  - Confirm that **LIH383** does not significantly alter basal or forskolin-stimulated cAMP levels.

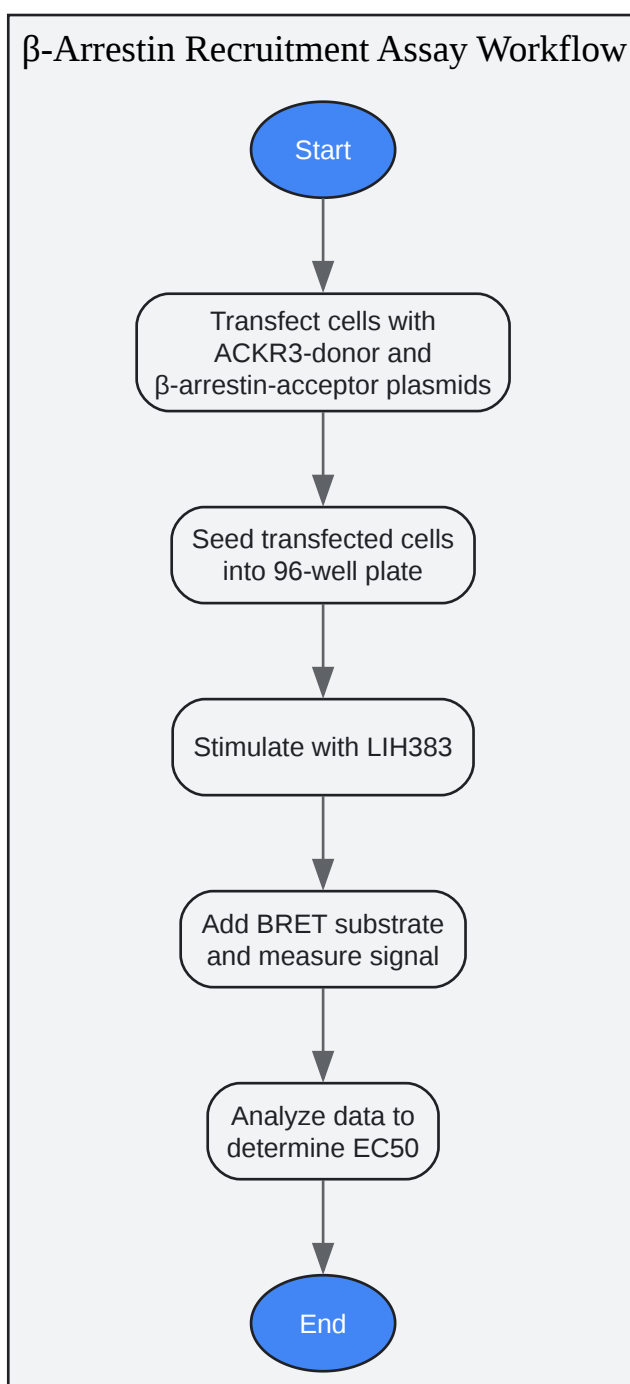
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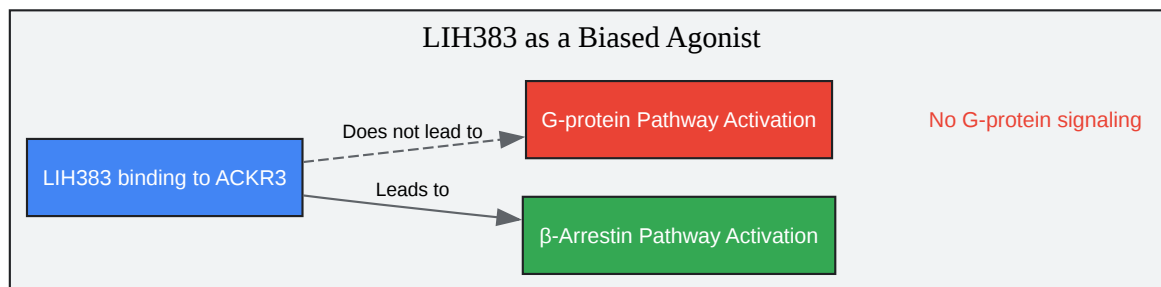
Caption: **LIH383** selectively activates the  $\beta$ -arrestin pathway via ACKR3.





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Caption: Workflow for a BRET-based  $\beta$ -arrestin recruitment assay.



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Caption: **LIH383** demonstrates biased agonism at the ACKR3 receptor.

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